5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
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Overview
Description
5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione, typically involves multi-step reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole backbone.
Uniqueness
5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-2-[[N-[(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]-4-methoxyanilino]methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O5/c1-35-17-6-4-16(5-7-17)28(12-29-22(31)18-8-2-14(26)10-20(18)24(29)33)13-30-23(32)19-9-3-15(27)11-21(19)25(30)34/h2-7,18-21H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVCZZXMSXJRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CN2C(=O)C3CC=C(CC3C2=O)Cl)CN4C(=O)C5CC=C(CC5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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